4-Methyl-1-penten-3-OL
Overview
Description
4-Methyl-1-penten-3-OL is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a characteristic odor. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-penten-3-OL can be synthesized through several methods. One common method involves the reaction of 4-methyl-1-pentene with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon position. Another method involves the hydroboration-oxidation of 4-methyl-1-pentene, where the hydroboration step adds a boron atom to the less substituted carbon of the double bond, followed by oxidation to replace the boron atom with a hydroxyl group.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the addition of hydroxyl groups to the desired position on the carbon chain. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-penten-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-Methyl-1-penten-3-one or 4-Methyl-1-penten-3-al.
Reduction: 4-Methylpentane.
Substitution: 4-Methyl-1-penten-3-chloride or 4-Methyl-1-penten-3-amine.
Scientific Research Applications
4-Methyl-1-penten-3-OL is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-penten-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-penten-1-ol
- 3-Methyl-1-penten-4-yn-3-ol
- 3-Methyl-2-buten-1-ol
- 3-Methyl-3-buten-1-ol
Uniqueness
4-Methyl-1-penten-3-OL is unique due to its specific structural arrangement, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility in synthetic applications and potential biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-methylpent-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKVYEHTIWILMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875630 | |
Record name | 4-METHYL-1-PENTEN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4798-45-2 | |
Record name | 4-Methyl-1-penten-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4798-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Penten-3-ol, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Penten-3-ol, 4-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-METHYL-1-PENTEN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpent-1-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we infer about the potential reactions of 4-Methyl-1-penten-3-ol based on the provided research?
A1: Both papers [, ] investigate the dehydration of alkenols, suggesting that this compound, being an alkenol itself, could undergo similar reactions. Dehydration typically involves the removal of a water molecule (H₂O) from the alkenol, potentially leading to the formation of a diene (a molecule with two double bonds). The specific products would depend on the reaction conditions and the catalyst used.
Q2: How can the research on "Dehydration of ethylenic alcohols" [] be relevant to understanding the potential applications of this compound?
A2: While the specific compound isn't mentioned, the research on "Dehydration of ethylenic alcohols" [] delves into the broader applications of alkenol dehydration. This reaction is essential in organic synthesis, potentially enabling the creation of valuable intermediates or final products from this compound. These products might find use in various fields like polymer chemistry, pharmaceuticals, or materials science.
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